1-(1-methanesulfonylcyclopropyl)ethan-1-ol

Description

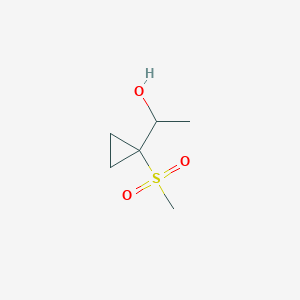

1-(1-Methanesulfonylcyclopropyl)ethan-1-ol (CAS: 2171918-02-6) is a cyclopropane-containing alcohol derivative functionalized with a methanesulfonyl group. This compound is listed in commercial catalogs as a building block for pharmaceutical and organic synthesis . Its structure combines a strained cyclopropane ring with a polar sulfonyl group, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(1-methylsulfonylcyclopropyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-5(7)6(3-4-6)10(2,8)9/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMLHLBMMYWDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-methanesulfonylcyclopropyl)ethan-1-ol involves several steps. One common synthetic route includes the reaction of cyclopropyl methyl ketone with methanesulfonyl chloride in the presence of a base to form 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

1-(1-methanesulfonylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield cyclopropyl methyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles, such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include 1-(1-(Methylsulfonyl)cyclopropyl)ethan-1-one, cyclopropyl methyl alcohol, and various substituted derivatives .

Scientific Research Applications

1-(1-methanesulfonylcyclopropyl)ethan-1-ol has numerous scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its effects on biological systems, particularly its role as a selective 5-HT4 receptor agonist.

Medicine: It has potential therapeutic applications, including its use as a small molecule inhibitor targeting histone deacetylases (HDACs) for cancer treatment.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(1-methanesulfonylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. As a selective 5-HT4 receptor agonist, it binds to and activates these receptors, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of downstream signaling pathways. This activation can result in various physiological effects, including enhanced gastrointestinal motility and potential anti-cancer effects through HDAC inhibition.

Comparison with Similar Compounds

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)

- Structure : Cyclopropyl ketone with a phenylsulfonyl group.

- Synthesis : Prepared via nucleophilic substitution of 2-bromo-1-cyclopropylethan-1-one with benzenesulfinic acid in DMF (88% yield) .

- Properties : Melting point 57–58°C; used as a precursor to racemic and (S)-1-cyclopropyl-2-(phenylsulfonyl)ethan-1-ol (11d) via NaBH₄ reduction .

- Key Difference : The ketone functionality and phenylsulfonyl group contrast with the alcohol and methanesulfonyl group in the target compound. Sulfonyl groups act as directing groups in catalysis, but phenylsulfonyl derivatives may exhibit distinct electronic effects compared to methanesulfonyl analogs .

Cyclopropyl Ethanol Derivatives

2-(1-Methylcyclopropyl)ethan-1-ol (CAS 19687-04-8)

- Structure : Simpler analog lacking sulfonyl substitution.

- Availability : Marketed as a fine chemical but listed as discontinued in some catalogs .

- Comparison : The absence of a sulfonyl group reduces polarity and may enhance volatility. Methanesulfonyl substitution likely increases water solubility and hydrogen-bonding capacity.

1,1-Dicyclopropyl-2-(2-fluorophenyl)ethan-1-ol (11ej)

- Structure : Contains dual cyclopropyl rings and a fluorophenyl group.

- Relevance : The fluorophenyl group introduces steric bulk and electron-withdrawing effects, contrasting with the sulfonyl group’s strong electron-withdrawing nature. Such substitutions influence reactivity in cross-coupling or ring-opening reactions .

Fluorinated and Heterocyclic Derivatives

1-(3-((2,3,3,3-Tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (41)

- Structure: Fluorine-rich ketone with a hexafluoropropanol-derived substituent.

- Synthesis : Prepared via a multi-step route involving iodonium salts (33% yield) .

- Properties : Melting point 65–67°C; high fluorination enhances lipophilicity and thermal stability, unlike the sulfonyl group’s polar nature .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Sulfonyl Group Effects : Methanesulfonyl and phenylsulfonyl groups enhance electrophilicity and stabilize transition states in catalytic reactions, but methanesulfonyl derivatives may offer better solubility in polar solvents .

- Cyclopropane Stability : Cyclopropane rings in analogs like 11ej and 1a-1v tolerate high-temperature reactions (e.g., 140°C in DMSO with FeCl₃), suggesting similar resilience in the target compound .

- Synthetic Challenges : The absence of reported yields or characterization data for this compound highlights a gap in literature. Optimizing its synthesis may require adapting methods from phenylsulfonyl analogs .

Biological Activity

1-(1-Methanesulfonylcyclopropyl)ethan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique cyclopropyl structure and methanesulfonyl group, which contribute to its reactivity and biological profile. The molecular formula is C5H10O3S, and it has a molecular weight of approximately 150.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.

- Receptor Interaction : The compound could bind to receptors that play critical roles in pain perception and inflammation, potentially providing analgesic effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages. |

| Study 3 | Assess cytotoxicity | Demonstrated low cytotoxicity in human cell lines at therapeutic concentrations. |

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- In Vitro Studies : Various assays have confirmed its ability to inhibit COX enzymes, suggesting a role as a non-steroidal anti-inflammatory drug (NSAID) candidate.

- Animal Models : In vivo experiments showed promising results in reducing edema in rat models, indicating potential therapeutic applications for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.